Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

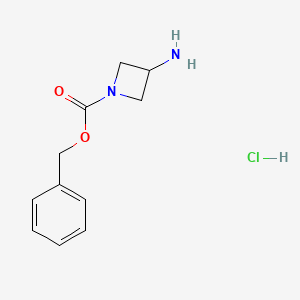

“Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C24H25NO4 . It appears as a white powder .

Molecular Structure Analysis

The molecular structure of “Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid” consists of 24 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight of the compound is 391.47 .Physical And Chemical Properties Analysis

“Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid” appears as a white powder . It has a molecular weight of 391.47 . The compound should be stored at temperatures between 0-8 °C .Wissenschaftliche Forschungsanwendungen

Environmental Analysis of Naphthenic Acids

Research into naphthenic acids, which share structural similarities with Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, highlights the challenges in analyzing complex mixtures in environmental samples. Standard method design considerations for the semi-quantification of total naphthenic acids in water samples emphasize the need for accurate mass spectrometry methods. These methods aim to address the variability in results due to differences in analytical approaches, improving the reliability of environmental monitoring and impact assessments (Kovalchik et al., 2017).

Chemical Fingerprinting for Environmental Forensics

Analytical techniques for chemical fingerprinting, including naphthenic acids and other related compounds, have evolved to identify sources of environmental contamination. Such methods are critical for distinguishing between naturally occurring compounds and those resulting from industrial processes, such as oil sands extraction. This knowledge is essential for environmental remediation and policy development (Headley et al., 2013).

Photocatalysis and Material Science

Research on materials like (BiO)2CO3 (BOC), which have potential structural or functional similarities with Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, has revealed significant applications in photocatalysis, healthcare, and other fields. The enhancement of photocatalytic activity through various modification strategies demonstrates the potential for these materials in environmental remediation and energy conversion (Ni et al., 2016).

Medicinal Chemistry and Drug Design

The structural framework of naphthalene derivatives, including Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid, plays a crucial role in medicinal applications. These compounds exhibit a broad range of biological activities, making them valuable in developing drugs for cancer, bacterial, fungal, and viral infections. The diversity of potential applications highlights the importance of these compounds in drug discovery and development (Gong et al., 2016).

Naphthenic Acids in Crude Oil and Water Treatment

The presence of naphthenic acids in crude oil and oil sands process-affected water poses significant challenges due to their toxicity and environmental impact. Research on methods to reduce the total acid number (TAN) of naphthenic acids using supercritical fluids and ionic liquids offers promising approaches to mitigate these issues, highlighting the need for innovative solutions in the petroleum industry (Mandal & Sasaki, 2018).

Wirkmechanismus

Target of Action

Boronic esters, which are structurally similar to “Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid”, are often used in carbohydrate chemistry for processes like acylation, silylation, and alkylation . They act on glycoside substrates .

Mode of Action

Boronic esters interact with their targets through a sequence of formation, functionalization, and deprotection . This process involves the formation of boronic esters, their functionalization, and finally their deprotection .

Biochemical Pathways

The biochemical pathways affected by boronic esters involve the selective installation of acyl, silyl ether, and para-methoxybenzyl (PMB) ether groups to glycoside substrates .

Result of Action

The result of the action of boronic esters is the functionalization of carbohydrates, which can be used in various applications, including drug delivery .

Action Environment

The action of boronic esters is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVVHXWOHCLKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)

![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)